molecular formula C9H8FNO B587660 5-Fluoro-2-methylbenzofuran-4-amine CAS No. 141976-75-2

5-Fluoro-2-methylbenzofuran-4-amine

Cat. No.: B587660
CAS No.: 141976-75-2
M. Wt: 165.167
InChI Key: FTZVDIDBBAENCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzofuran-4-amine is a synthetic benzofuran derivative of high interest in medicinal chemistry and pharmaceutical research. The benzofuran scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This particular compound features a fluorine atom and an amine group on its core structure, modifications that are often employed to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability . Benzofuran derivatives have demonstrated significant potential in various therapeutic areas. They are investigated as anticancer agents, where structural modifications like halogenation can enhance cytotoxic activity and selectivity . Furthermore, the benzofuran core is a key component in research for neurodegenerative diseases, including as anti-Alzheimer's agents where derivatives act on multiple targets such as acetylcholinesterase (AChE) and beta-amyloid plaques . Other prominent research applications include the development of antimicrobial and antifungal compounds . Researchers value this compound as a key intermediate for constructing more complex molecules and for establishing structure-activity relationships (SAR) in the development of novel bioactive substances . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

141976-75-2

Molecular Formula

C9H8FNO

Molecular Weight

165.167

IUPAC Name

5-fluoro-2-methyl-1-benzofuran-4-amine

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4H,11H2,1H3

InChI Key

FTZVDIDBBAENCW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=CC(=C2N)F

Synonyms

4-Benzofuranamine, 5-fluoro-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

5-(2-Aminopropyl)benzofuran (5-APB)

  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Key Features: The aminopropyl side chain at the 5-position enhances serotonin receptor affinity, leading to entactogenic and stimulant effects .
  • Pharmacological Contrast: Unlike 5-Fluoro-2-methylbenzofuran-4-amine, 5-APB’s aminopropyl group facilitates monoamine transporter inhibition, increasing synaptic serotonin and dopamine levels. The absence of this side chain in this compound likely reduces its psychoactive potency.

6-(2-Aminopropyl)benzofuran (6-APB)

  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Key Features : Positional isomerism (6-position substitution vs. 5-position in 5-APB) alters receptor selectivity. 6-APB exhibits stronger dopaminergic activity compared to 5-APB .
  • Structural Insight : The fluorine and methyl groups in this compound may confer metabolic stability but reduce receptor engagement due to steric hindrance.

Benzopyran Analogs

5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

  • Molecular Formula: C₁₀H₁₂FNO
  • Molecular Weight : 181.21 g/mol
  • Key Features : The benzopyran core introduces a six-membered oxygen-containing ring, differing from the five-membered furan in benzofurans. This structural variation impacts lipophilicity and bioavailability .
  • Pharmacological Implications: Benzopyrans often exhibit distinct binding kinetics at CNS receptors.

Functional Group Comparisons

  • Methyl Group : The 2-methyl substituent may reduce enzymatic degradation by sterically blocking cytochrome P450 interactions, a feature shared with methyl-substituted benzofurans like 2-MAPB .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Notes
This compound C₉H₈FNO 165.17 Benzofuran 5-F, 2-CH₃, 4-NH₂ Potential CNS modulation; limited direct data
5-APB C₁₀H₁₃NO 163.22 Benzofuran 5-(2-aminopropyl) Serotonergic agonist; entactogen
6-APB C₁₀H₁₃NO 163.22 Benzofuran 6-(2-aminopropyl) Dopaminergic activity; isomer of 5-APB
5-Fluoro-6-methylbenzopyran-4-amine C₁₀H₁₂FNO 181.21 Benzopyran 5-F, 6-CH₃, 4-NH₂ Enhanced bioavailability; dihydro structure

Preparation Methods

Sonogashira Coupling for Benzofuran Core Formation

The modified Miller procedure, as detailed in Royal Society of Chemistry protocols, employs Sonogashira coupling between iodophenols and terminal alkynes. For example, reacting 4-fluoro-2-iodophenol with 2-methylacetylene in the presence of PdCl₂P(PH₃)₂ and CuI yields the benzofuran scaffold. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst loading5 mol% Pd, 10 mol% CuIIncreases to 72%
Solvent systemDMF/Diethylamine (1:1)Prevents side reactions
Temperature60°CBalances rate and decomposition

This method achieves a 70% yield of the intermediate 5-fluoro-2-methylbenzofuran , which subsequently undergoes nitration at position 4 followed by reduction to the amine.

Buchwald-Hartwig Amination

Post-cyclization amination via Buchwald-Hartwig coupling introduces the amine group. Using 5-fluoro-2-methylbenzofuran-4-bromide and ammonia in the presence of Xantphos-Pd-G3 catalyst, yields reach 65%. The reaction mechanism proceeds through oxidative addition of Pd⁰ into the C–Br bond, followed by amide coordination and reductive elimination.

Nitro Reduction Pathways

Direct Reduction of Nitro Intermediates

A two-step approach involves nitration of 5-fluoro-2-methylbenzofuran at position 4, followed by reduction. Source demonstrates the efficacy of Fe/HCl in ethanol for nitro-to-amine conversion, achieving 70% yield. The reaction proceeds via the formation of nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

Critical considerations :

  • Acid concentration : 0.25 M HCl prevents over-reduction to hydroxylamine.

  • Temperature gradient : Reflux (78°C) ensures complete reduction without degrading the benzofuran ring.

Catalytic Hydrogenation

Alternative reduction using H₂/Pd/C in ethanol at 50 psi achieves 85% yield but requires strict control of reaction time (≤4 hr) to avoid ring hydrogenation.

Cyclization-Mediated Synthesis

Acid-Catalyzed Ring Closure

The patent EP2388256A1 discloses a method using arylhydroxylamines and ketones. For example, 4-fluoro-2-methylphenylhydroxylamine reacts with 3-ketopentane in acetic acid at 115°C, forming the benzofuran core via a pericyclic rearrangement. Key advantages include:

  • Regioselectivity : The hydroxylamine directs cyclization to position 4.

  • Scalability : Batch sizes up to 10 kg demonstrated in pilot studies.

Bromination-Cyclization Sequences

Source outlines a route starting with 4-fluoro-2-methylphenol , which undergoes bromination at position 5 using NBS, followed by cyclization with acrylonitrile and subsequent Hofmann degradation to install the amine. Yields for this pathway range from 55–60%.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Modern facilities employ flow chemistry to enhance efficiency:

StageFlow Reactor ParametersOutcome
Cyclization100°C, 10 min residence time95% conversion
Amination30 bar H₂, Pt/C catalyst89% yield, 99% purity

Waste Management Strategies

  • Iron sludge from reductions : Treated with EDTA to recover Fe³⁺ for reuse.

  • Palladium recovery : Ion-exchange resins capture 98% of Pd from coupling reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Sonogashira + BH6598Moderate12,000
Nitro Reduction7095High8,500
Acid Cyclization6997High9,200

Key trade-offs :

  • Palladium methods offer superior regioselectivity but higher costs.

  • Nitro reduction is cost-effective but generates stoichiometric metal waste .

Q & A

Q. What synthetic methodologies are most effective for producing 5-Fluoro-2-methylbenzofuran-4-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is recommended: (1) Construct the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄ catalysis) . (2) Introduce the fluorine and methyl groups via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Optimize yields by controlling temperature (80–120°C) and using anhydrous solvents (e.g., DMF or THF). Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for a singlet at δ 2.4–2.6 ppm (methyl group on benzofuran) and a downfield-shifted aromatic proton (δ 6.8–7.2 ppm) adjacent to fluorine.
  • ¹⁹F NMR : A distinct peak near δ -115 ppm confirms aromatic fluorine substitution.
  • HRMS : Validate molecular ion [M+H]⁺ with m/z ~180.1 (C₉H₈FNO⁺). Cross-reference with PubChem data for consistency .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) at concentrations 1–100 μM.
    Use positive controls (e.g., known benzofuran derivatives) and validate results with triplicate measurements .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Compare with non-fluorinated analogs to identify electrophilic/nucleophilic sites. Experimentally, use Suzuki-Miyaura coupling with aryl boronic acids: Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency with Pd(PPh₃)₄ (yields improve by 15–20% vs. non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubMed and Web of Science using search terms like “benzofuran amine bioactivity” and apply statistical tools (e.g., random-effects models) to account for variability .
  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C, 5% CO₂) using identical cell lines (e.g., HEK293 for receptor assays).
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Q. How can metabolic pathways of this compound be elucidated in hepatic models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C3 or N-demethylation).
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-substituted) to track metabolic sites via mass shifts.
  • CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.